Perfluoro(butylcyclohexane)

Vue d'ensemble

Description

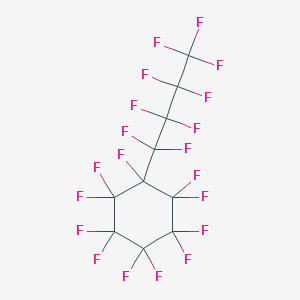

Perfluoro(butylcyclohexane) is a perfluorinated chemical compound . It’s a type of perfluorocarbon (PFC), which are known for their strong gas-dissolving properties .

Synthesis Analysis

Perfluorinated monomers like Perfluoro(butylcyclohexane) have been synthesized and characterized for potential applications in proton exchange membrane (PEM) fuel cells . The synthesis strategies include organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction .Molecular Structure Analysis

Perfluoro(butylcyclohexane) has a molecular formula of C10F20 . It’s a saturated alicyclic perfluorocarbon . The average mass is 500.075 Da and the monoisotopic mass is 499.968079 Da .Physical And Chemical Properties Analysis

Perfluoro(butylcyclohexane) has a density of 1.8±0.1 g/cm3, a boiling point of 135.6±40.0 °C at 760 mmHg, and a vapor pressure of 9.5±0.2 mmHg at 25°C . It has a molar refractivity of 48.8±0.4 cm3 .Applications De Recherche Scientifique

Therapeutic Oxygen Carrier

Perfluoro(butylcyclohexane) is a key component in Oxycyte , an experimental oxygen carrier. This perfluorocarbon (PFC) product is designed to enhance oxygen delivery to damaged tissues. It has been shown to carry oxygen with up to five times the efficiency of hemoglobin, making it a promising alternative for transporting oxygen to tissues and carrying carbon dioxide to the lungs .

Medical Imaging

Due to its strong gas-dissolving properties, Perfluoro(butylcyclohexane) is being explored for use in medical imaging. When used with oxygen, it can serve a dual role of healing tissue and providing a contrast medium for imaging purposes. Its biocompatibility and half-life make it suitable for this application .

Drug Delivery Systems

Research is ongoing into the use of Perfluoro(butylcyclohexane) as a carrier for drug delivery. The compound’s unique properties could potentially allow for the targeted delivery of drugs to specific tissues, enhancing the effectiveness of treatments.

Cell Culture Systems

Perfluoro(butylcyclohexane) has applications in cell culture systems due to its high respiratory-gas solubility. It can be used to supply oxygen or carbon dioxide to both aerobic and anaerobic cultures, improving growth and productivity in microbial, animal, and plant cell cultures .

Neuroprotective Agent

In the field of neurology, Perfluoro(butylcyclohexane) is being investigated as a neuroprotective agent. It could potentially be used to treat conditions like acute ischemic stroke, epilepsy, and neurodegenerative diseases by enhancing oxygen delivery to the brain .

Oncology Research

The oxygen-carrying capabilities of Perfluoro(butylcyclohexane) also have potential applications in oncology research. By improving oxygenation in hypoxic tumor environments, it may enhance the effectiveness of cancer therapies and contribute to better outcomes in cancer treatment .

Mécanisme D'action

Target of Action

Perfluoro(butylcyclohexane), also known as Oxycyte, is a perfluorinated chemical compound . It is primarily used as an empirical therapeutic oxygen carrier . The primary target of this compound is the body’s tissues that require oxygen .

Mode of Action

Perfluoro(butylcyclohexane) is known for its strong gas-dissolving properties . When used with oxygen, it serves a dual role of healing the tissue as well as imaging . It enhances oxygen delivery to damaged tissues . It can carry oxygen with up to 5 times the efficiency of hemoglobin when used as an intravenous emulsion, making it an effective means of transporting oxygen to tissues and carrying carbon dioxide to the lungs for disposal .

Biochemical Pathways

It is known that multiple pseudomonas species could degrade perfluorochemicals particularly perfluoroalkyl acids under aerobic condition . Acidimicrobium sp. degraded perfluoroalkyl acids anaerobically in the presence of electron donors . A mixed Pseudomonas culture was more effective than pure cultures .

Pharmacokinetics

It is known that it has a favorable risk-benefit profile for its potential indications .

Result of Action

The result of the action of perfluoro(butylcyclohexane) is the enhanced delivery of oxygen to damaged tissues . This can be particularly beneficial in conditions such as traumatic brain injury and acute ischemic stroke .

Action Environment

It is known that it is a component of the empirical therapeutic oxygen carrier called oxycyte . It is designed to enhance oxygen delivery to damaged tissues .

Safety and Hazards

Orientations Futures

Perfluoroalkyl and polyfluoroalkyl substances (PFAS), including Perfluoro(butylcyclohexane), are of increasing regulatory concern due to their high persistence and potential impacts on human and environmental health . Research is ongoing to develop sustainable alternatives for removing PFAS from contaminated soil and water . The perfluorocarbons market, including perfluoro(butylcyclohexane), is expected to grow at a compound annual growth rate of 4.2% during the forecast period, reaching US$ 4.77 Bn by 2029 .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(4(16,17)7(22,23)9(26,27)10(28,29)30)2(12,13)5(18,19)8(24,25)6(20,21)3(1,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZGMFAUFIVEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190838 | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecafluoro(nonafluorobutyl)cyclohexane | |

CAS RN |

374-60-7 | |

| Record name | Perfluoro(butylcyclohexane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key physicochemical properties of Perfluoro(butylcyclohexane) that make it relevant for industrial applications?

A1: Perfluoro(butylcyclohexane), often abbreviated as BCH, exhibits several noteworthy physicochemical properties [, , ]:

Q2: The provided research focuses on separating Perfluoro(butylcyclohexane) from mixtures arising from decalin or naphthalene fluorination. Why is efficient separation crucial?

A2: Efficient separation of Perfluoro(butylcyclohexane) from other fluorinated compounds like cis- and trans-perfluorodecalin is essential for several reasons [, ]:

Q3: The research utilizes techniques like differential scanning calorimetry and analysis of binary and ternary systems. How do these methods contribute to our understanding of Perfluoro(butylcyclohexane)?

A3: The research employed several analytical techniques to study Perfluoro(butylcyclohexane) [, ]:

Q4: The research highlights the determination of "excess molar volume" for mixtures containing Perfluoro(butylcyclohexane). What is the significance of this parameter?

A4: Excess molar volume is a key thermodynamic property that reflects the non-ideal behavior of mixtures [, ]. Determining the excess molar volume for mixtures of Perfluoro(butylcyclohexane) with other components helps in:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)